
2-Amino-5-hydroxybenzonitrile chemical formula
C7H6N2O

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703 Get Quote

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile (C₇H₆N₂O)

Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Trifunctional
Scaffolds
In the landscape of modern drug discovery, the efficiency of synthetic pathways and the

versatility of molecular building blocks are paramount. 2-Amino-5-hydroxybenzonitrile
emerges not merely as another chemical intermediate, but as a strategic trifunctional scaffold.

Its aromatic core is decorated with an amino group, a hydroxyl group, and a nitrile moiety,

presenting three distinct and chemically orthogonal handles for molecular elaboration. This

guide provides an in-depth exploration of this compound, from its fundamental properties and

synthesis to its application as a pivotal starting material for developing diverse chemical

libraries aimed at biological screening. The protocols and insights herein are curated for the

practicing researcher, emphasizing not just the "how" but the "why" behind methodological

choices to ensure robust and reproducible outcomes.

Core Molecular Profile
2-Amino-5-hydroxybenzonitrile (CAS No: 116423-58-6) is an aromatic organic compound

whose utility is derived from its unique combination of functional groups.[1] This structure

allows for selective chemical modifications, making it a valuable precursor for more complex

molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
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Physicochemical & Structural Data
A summary of the key properties of 2-Amino-5-hydroxybenzonitrile is provided below for

quick reference.

Property Value Source(s)

Chemical Formula C₇H₆N₂O [2]

Molecular Weight 134.14 g/mol [1]

Appearance White to brown powder/solid [3][4]

CAS Number 116423-58-6 [1]

SMILES NC1=CC(O)=C(C=C1)C#N [2]

InChIKey
FCZQCSIAXHUORC-

UHFFFAOYSA-N
[2]

Spectroscopic & Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical synthesis. For a molecule like

2-Amino-5-hydroxybenzonitrile, a combination of NMR, IR, and Mass Spectrometry provides

a complete analytical picture. The following data are predicted based on the known effects of

the constituent functional groups, as experimental spectra for this specific compound are not

widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR chemical shifts are crucial for confirming the substitution pattern on the

benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data
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Spectrum Atom/Proton
Predicted Chemical
Shift (δ, ppm)

Rationale

¹H NMR
Aromatic-H (ortho
to -CN)

~7.0 - 7.2
Deshielded by
nitrile, shielded by
ortho -OH

Aromatic-H (ortho to -

NH₂)
~6.8 - 7.0

Shielded by strong

donating -NH₂ group

Aromatic-H (meta to

both)
~6.6 - 6.8

Influenced by both

activating groups

-OH (hydroxyl) ~9.0 - 10.0 (broad s)

Phenolic proton,

exchangeable,

position is solvent

dependent

-NH₂ (amino) ~4.0 - 5.0 (broad s)
Amino protons,

exchangeable

¹³C NMR C-CN (nitrile) ~118 - 122

Characteristic

chemical shift for

nitrile carbons

C-OH ~150 - 155

Aromatic carbon

attached to electron-

donating -OH

C-NH₂ ~140 - 145

Aromatic carbon

attached to electron-

donating -NH₂

Aromatic C-H ~115 - 130
Range for substituted

aromatic carbons

| | C (ipso to -CN) | ~100 - 105 | Shielded carbon due to ortho/para activating groups |

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
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Table 3: Predicted IR Absorption Bands

Functional Group
Predicted Absorption
(cm⁻¹)

Vibration Type

O-H Stretch (hydroxyl) 3200 - 3600 (broad) Stretching

N-H Stretch (amino) 3300 - 3500 (two bands)
Symmetric & Asymmetric

Stretching

C≡N Stretch (nitrile) 2220 - 2260 (sharp, medium) Stretching

C=C Stretch (aromatic) 1450 - 1600 Ring Stretching

| C-O Stretch (phenol) | 1200 - 1260 | Stretching |

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.

Table 4: Predicted Mass-to-Charge Ratios

Ionization Mode Predicted m/z Species

ESI+ 135.05 [M+H]⁺

ESI+ 157.03 [M+Na]⁺

| ESI- | 133.04 | [M-H]⁻ |

Synthesis and Purification Protocol
A reliable synthesis of 2-Amino-5-hydroxybenzonitrile can be achieved via the reduction of a

nitro-substituted precursor, a common and high-yielding strategy in organic synthesis. The

following protocol details the reduction of 4-nitro-2-hydroxybenzonitrile.

Workflow: Reduction of Nitro Precursor
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The overall transformation involves the selective reduction of the nitro group (-NO₂) to an

amino group (-NH₂) without affecting the nitrile or hydroxyl functionalities. Tin(II) chloride in an

acidic medium is a classic and effective reagent for this purpose.[5]
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4-Nitro-2-hydroxybenzonitrile
(Starting Material)

SnCl₂·2H₂O
Concentrated HCl
Ethanol (Solvent)

 Add to

Reduction Reaction
Reflux, 2-4 hours

 Initiate

1. Cool to RT
2. Neutralize with NaOH (aq)

3. pH ~8-9

 Proceed to

Extract with Ethyl Acetate
Wash with Brine
Dry over Na₂SO₄

 Followed by

Purification
(Column Chromatography)

 Then

2-Amino-5-hydroxybenzonitrile
(Final Product)

 Yields

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-5-hydroxybenzonitrile.
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Detailed Experimental Protocol
Objective: To synthesize 2-Amino-5-hydroxybenzonitrile via the reduction of 4-nitro-2-

hydroxybenzonitrile.

Materials:

4-nitro-2-hydroxybenzonitrile (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

Concentrated Hydrochloric Acid (HCl)

Ethanol (EtOH)

2 M Sodium Hydroxide (NaOH) solution

Ethyl Acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, suspend 4-nitro-2-hydroxybenzonitrile (1.0 eq) in ethanol.

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq)

dissolved in concentrated hydrochloric acid. Causality: The acidic medium is required to

activate the SnCl₂ reducing agent and protonate the nitro group's oxygen atoms, facilitating

their removal as water.[5]

Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the

reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully

consumed.
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Work-up (Neutralization): After completion, cool the reaction mixture to room temperature.

Carefully neutralize the acid by slowly adding 2 M NaOH solution with external ice-bath

cooling until the pH is basic (~8-9). Trustworthiness: This step is critical. The product is an

amine, which is soluble in acid as its ammonium salt. Basification liberates the free amine,

allowing it to be extracted into an organic solvent.

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl

acetate (3x). Combine the organic layers, wash with brine to remove residual water and

inorganic salts, and dry over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel to yield the pure 2-Amino-
5-hydroxybenzonitrile.

Applications in Drug Discovery & Development
The true value of 2-Amino-5-hydroxybenzonitrile lies in its role as a "privileged scaffold".[6]

[7] This term refers to molecular frameworks that can provide ligands for more than one

biological target, acting as a versatile starting point for creating diverse compound libraries.

The Trifunctional Scaffold Advantage
The three functional groups offer distinct points for diversification:

Amino Group (-NH₂): Can be readily acylated, alkylated, or used as a nucleophile to

construct heterocyclic rings (e.g., quinazolines, benzodiazepines).

Hydroxyl Group (-OH): A nucleophile for ether synthesis (O-alkylation) or esterification, and a

hydrogen bond donor for target interaction.

Nitrile Group (-CN): A key pharmacophore that can act as a hydrogen bond acceptor, a

bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an

amine.[8][9]

This multi-point reactivity allows medicinal chemists to systematically modify the structure and

explore the Structure-Activity Relationship (SAR) around a core scaffold, which is a

foundational practice in drug optimization.
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Modification Points

Diverse Chemical Libraries

2-Amino-5-hydroxybenzonitrile
(Core Scaffold)

-NH₂ (Amino)

 R-COCl
 R-SO₂Cl

-OH (Hydroxyl)

 R-Br / Base

-CN (Nitrile)

 NaN₃

 H₂O / H⁺

Amides / Sulfonamides
Heterocycles Ethers / Esters Tetrazoles / Amides

Amidines

Click to download full resolution via product page

Caption: Role as a scaffold for generating diverse chemical libraries.

Example Application Protocol: O-Alkylation
This protocol demonstrates how to use 2-Amino-5-hydroxybenzonitrile as a starting material

for further synthesis, specifically the alkylation of the phenolic hydroxyl group. This reaction is a

fundamental step in modifying the scaffold's properties. The use of microwave irradiation can

significantly accelerate the reaction.[10]

Objective: To synthesize an O-alkylated derivative of 2-Amino-5-hydroxybenzonitrile.

Materials:

2-Amino-5-hydroxybenzonitrile (1.0 eq)

Ethyl bromoacetate (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

10 mL microwave synthesis vial with stir bar

Procedure:

Vial Preparation: To a 10 mL microwave synthesis vial, add 2-Amino-5-hydroxybenzonitrile
(1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL). Causality:

K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, which is more acidic

than the amino group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that

effectively dissolves the reactants and facilitates SN2 reactions.

Reagent Addition: Add ethyl bromoacetate (1.2 eq) to the stirred suspension.

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture

at 120°C for 10-15 minutes. Expertise: Microwave heating provides rapid and uniform energy

transfer, dramatically reducing reaction times from hours to minutes compared to

conventional heating.[10]

Product Isolation: After the reaction, cool the vial to room temperature. Pour the reaction

mixture into ice-cold water (50 mL). The product should precipitate out of the solution.

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to

remove DMF and inorganic salts, and dry under vacuum.

Safety & Handling
Proper handling of all chemicals is mandatory for laboratory safety.

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious

gloves, and a lab coat.[11]

Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if

exposure limits are exceeded.[12]
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Skin Contact: Avoid contact. If skin contact occurs, take off contaminated clothing and wash

the affected area with plenty of soap and water.[11]

Eye Contact: In case of eye contact, rinse cautiously with pure water for at least 15 minutes.

[11]

Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[11]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[3]

Disposal: Dispose of contents and container to an approved chemical waste disposal plant.

Do not discharge to sewer systems.[11]

Conclusion
2-Amino-5-hydroxybenzonitrile stands as a potent and versatile tool in the arsenal of

medicinal chemists and drug development professionals. Its trifunctional nature provides a

robust platform for the synthesis of novel, structurally diverse molecules. By understanding its

core properties, synthesis, and reactive potential, researchers can effectively leverage this

scaffold to accelerate the discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043703#2-amino-5-hydroxybenzonitrile-chemical-
formula-c7h6n2o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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